[1-(6-Isopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-(6-Isopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456998
InChI: InChI=1S/C18H31N5O2/c1-13(2)21-15-10-16(20-12-19-15)23-9-7-8-14(11-23)22(6)17(24)25-18(3,4)5/h10,12-14H,7-9,11H2,1-6H3,(H,19,20,21)
SMILES: CC(C)NC1=CC(=NC=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Molecular Formula: C18H31N5O2
Molecular Weight: 349.5 g/mol

[1-(6-Isopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13456998

Molecular Formula: C18H31N5O2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Isopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H31N5O2
Molecular Weight 349.5 g/mol
IUPAC Name tert-butyl N-methyl-N-[1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-yl]carbamate
Standard InChI InChI=1S/C18H31N5O2/c1-13(2)21-15-10-16(20-12-19-15)23-9-7-8-14(11-23)22(6)17(24)25-18(3,4)5/h10,12-14H,7-9,11H2,1-6H3,(H,19,20,21)
Standard InChI Key ULTKKJQJJFOZJU-UHFFFAOYSA-N
SMILES CC(C)NC1=CC(=NC=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
Canonical SMILES CC(C)NC1=CC(=NC=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

The compound’s molecular formula is C₁₈H₃₁N₅O₂, with a molecular weight of 361.48 g/mol. Its structure integrates:

  • A pyrimidine ring (C₄H₃N₂) substituted at the 4-position with a piperidin-3-ylmethyl group.

  • An isopropylamino group (-NH-CH(CH₃)₂) at the 6-position of the pyrimidine.

  • A tert-butyl carbamate (-OC(O)N(C(CH₃)₃)) linked to the piperidine’s methyl group.

Key Structural Features:

  • Pyrimidine Core: The pyrimidine ring provides a planar, aromatic scaffold conducive to π-π stacking interactions, commonly exploited in kinase inhibitors .

  • Piperidine Substitution: The piperidine ring introduces conformational flexibility, enhancing binding to biological targets such as G protein-coupled receptors .

  • Isopropylamino Group: This hydrophobic substituent may improve membrane permeability and target affinity, as seen in analogs like [1-(6-cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester .

Synthetic Pathways and Methodologies

While no direct synthesis of this compound is documented, its preparation can be inferred from analogous procedures for tert-butyl carbamate derivatives .

Proposed Synthesis Route:

  • Pyrimidine Functionalization:

    • Step 1: Lithiation of 6-chloropyrimidine-4-amine using n-BuLi/TMEDA in THF at -78°C, followed by reaction with isopropylamine to introduce the isopropylamino group .

    • Step 2: Suzuki-Miyaura coupling with a boronic ester-functionalized piperidine to attach the piperidin-3-yl group .

  • Carbamate Formation:

    • Step 3: Reaction of the piperidine’s methyl group with tert-butyl chloroformate in the presence of a base (e.g., DMAP) to form the carbamate .

Example Reaction Conditions:

StepReagents/ConditionsYieldCitation
1n-BuLi, THF, -78°C → 0°C32–57%
2Pd(dppf)Cl₂, K₂CO₃, dioxane~40% (est.)
3(Boc)₂O, DMAP, DCM70–80%

Physicochemical Properties

Data extrapolated from structurally related compounds :

Key Properties:

  • LogP: ~2.5–3.0 (moderate hydrophobicity, suitable for blood-brain barrier penetration) .

  • Solubility:

    • Water: <0.1 mg/mL (pH 7.4).

    • DMSO: >50 mg/mL.

  • pKa: ~9.2 (amine proton), ~4.5 (carbamate carbonyl).

Thermodynamic Stability:

  • Melting Point: Estimated 120–140°C (decomposition observed in analogs) .

  • Storage: Stable at -20°C under inert gas; hydrolyzes in acidic/basic conditions .

Analog StructureTargetIC₅₀Citation
[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl esterJAK218 nM
tert-Butyl (4-formylbenzyl)carbamateSST receptors0.5 µM

Applications in Drug Discovery

This compound’s modular structure makes it a versatile intermediate for:

  • Kinase Inhibitor Development: Functionalization at the pyrimidine 2- and 4-positions can optimize target selectivity .

  • CNS-Targeted Agents: The tert-butyl carbamate enhances lipophilicity, facilitating blood-brain barrier traversal .

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